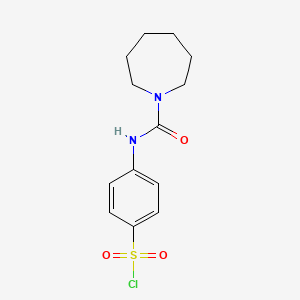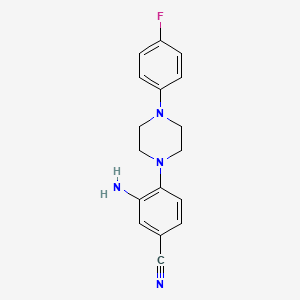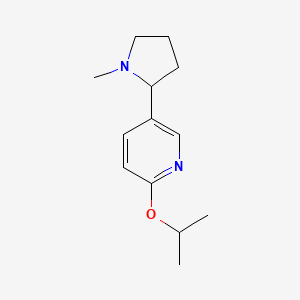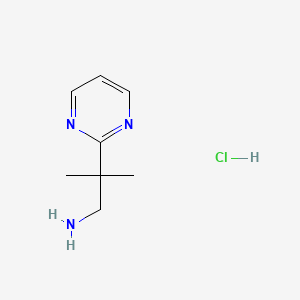
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is primarily used in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves the inhibition of specific enzymes and pathways. For example, it inhibits collagen prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis and fibrosis . The compound interacts with molecular targets and pathways involved in these processes, leading to its pharmacological effects.
Comparación Con Compuestos Similares
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride can be compared with other pyrimidine derivatives, such as:
2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol: This compound is used in the synthesis of spin-crossover molecular materials.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound is known for its antimicrobial and antiviral properties. The uniqueness of this compound lies in its specific applications in antifibrotic research and its ability to inhibit collagen prolyl-4-hydroxylase.
Propiedades
Fórmula molecular |
C8H14ClN3 |
|---|---|
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
2-methyl-2-pyrimidin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-8(2,6-9)7-10-4-3-5-11-7;/h3-5H,6,9H2,1-2H3;1H |
Clave InChI |
LFUCPPQUOOPHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1=NC=CC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
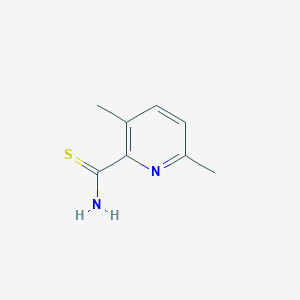
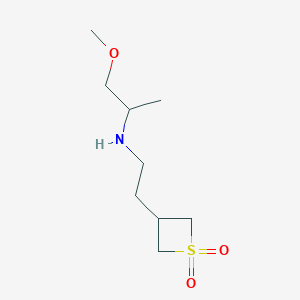
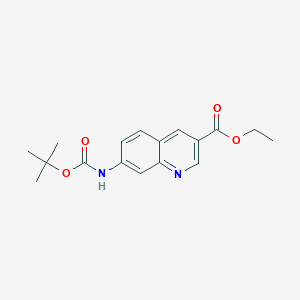
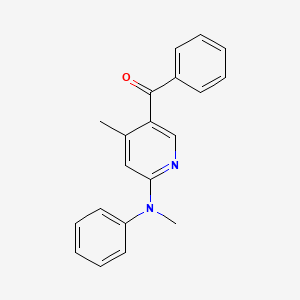
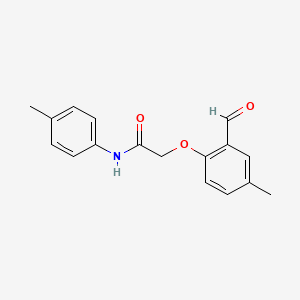
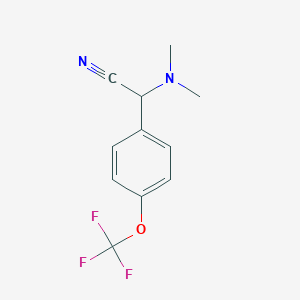
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
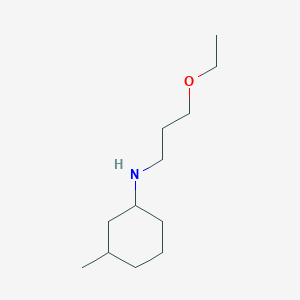
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
